N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c1-14-12-16(8-9-17(14)23)26-21(28)20-18(10-11-30-20)25(22(26)29)13-19(27)24(2)15-6-4-3-5-7-15/h8-12,15,18,20H,3-7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQBXOGOIRLUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)N(C)C4CCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide is a synthetic compound belonging to the class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN3O3S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1261003-44-4 |
Case Studies and Experimental Data
- Anticancer Studies : In a study examining the biological activity of thieno[3,2-d]pyrimidine derivatives (including related compounds), it was found that these compounds effectively inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at specific phases (G0/G1 or G2/M) depending on the cancer type .
- In vitro Metabolism Studies : A related study on PROTACs (Proteolysis Targeting Chimeras) demonstrated that modifications in the chemical structure significantly influenced metabolic stability and degradation pathways in human hepatocytes . While this study did not directly test this compound specifically, it highlights the importance of structural modifications in determining biological activity.
Comparative Analysis with Other Compounds
A comparative analysis of various thieno[3,2-d]pyrimidine derivatives indicates that this compound exhibits enhanced biological activity compared to simpler derivatives due to its complex structure.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide typically involves multi-step synthetic routes. Common methods include:
- Reagents : Thiourea for thiazole formation.
- Coupling Agents : Various agents to facilitate amide bond formation.
- Reaction Conditions : Controlled temperature and specific solvents to promote desired reactivity.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the synthesis progress .
Anti-Cancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives can exhibit selective inhibition against various cancer cell lines. This compound has been shown to disrupt key signaling pathways involved in cell proliferation and survival. Studies have demonstrated its potential effectiveness against specific cancer types by targeting molecular mechanisms that promote tumor growth .
Anti-Inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Thieno[3,2-d]pyrimidines are known to modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the efficacy of similar compounds within the thieno[3,2-d]pyrimidine class:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-cancer effects | Demonstrated selective cytotoxicity against breast cancer cell lines. |
| Study B | Anti-inflammatory properties | Showed inhibition of pro-inflammatory cytokines in vitro. |
| Study C | Mechanism of action | Identified disruption of the PI3K/AKT signaling pathway in cancer cells. |
These findings highlight the therapeutic potential of this compound as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
